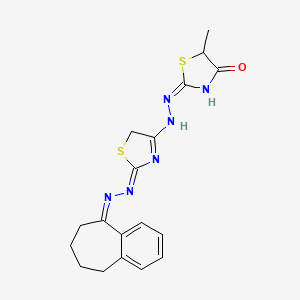

DNA Gyrase-IN-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C18H20N6OS2 |

|---|---|

Molecular Weight |

400.5 g/mol |

IUPAC Name |

(2E)-5-methyl-2-[[(2Z)-2-[(Z)-6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidenehydrazinylidene]-5H-1,3-thiazol-4-yl]hydrazinylidene]-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C18H20N6OS2/c1-11-16(25)20-18(27-11)24-22-15-10-26-17(19-15)23-21-14-9-5-3-7-12-6-2-4-8-13(12)14/h2,4,6,8,11H,3,5,7,9-10H2,1H3,(H,19,22,23)(H,20,24,25)/b21-14- |

InChI Key |

IOIZOWUYBWPEFN-STZFKDTASA-N |

Isomeric SMILES |

CC1C(=O)N/C(=N\NC2=N/C(=N/N=C\3/CCCCC4=CC=CC=C43)/SC2)/S1 |

Canonical SMILES |

CC1C(=O)NC(=NNC2=NC(=NN=C3CCCCC4=CC=CC=C43)SC2)S1 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Mechanism of Action of DNA Gyrase-IN-3

For Researchers, Scientists, and Drug Development Professionals

Abstract

DNA Gyrase-IN-3, also identified as Compound 28, is a novel synthetic inhibitor targeting bacterial DNA gyrase, an essential enzyme for bacterial survival. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory effects on the ATPase activity of the DNA gyrase B subunit (GyrB). The information presented herein is synthesized from the findings of Mohamed A. Omar et al. in their 2020 publication in Bioorganic Chemistry. This guide includes a summary of its biological activity, detailed experimental protocols for key assays, and visualizations of its mode of action and experimental workflows.

Introduction to DNA Gyrase and its Inhibition

Bacterial DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process crucial for DNA replication, transcription, and repair. This enzyme is a well-established target for antibacterial drugs. DNA gyrase is a heterotetramer composed of two GyrA and two GyrB subunits. The GyrA subunit is responsible for DNA cleavage and re-ligation, while the GyrB subunit possesses ATPase activity, providing the energy for the supercoiling reaction. Inhibition of either subunit can lead to bacterial cell death. This compound is a member of a novel class of benzosuberone-thiazole based compounds designed to inhibit the GyrB subunit.

Mechanism of Action of this compound

This compound functions as a competitive inhibitor of the ATPase activity of the DNA gyrase B subunit. By binding to the ATP-binding pocket of GyrB, it prevents the hydrolysis of ATP, thereby inhibiting the conformational changes required for DNA supercoiling. This leads to a cessation of DNA replication and other essential cellular processes, ultimately resulting in bacterial cell death. Molecular docking studies have elucidated the specific interactions between this compound and the amino acid residues within the ATP-binding site of GyrB, providing a structural basis for its inhibitory activity.

Signaling Pathway of DNA Gyrase Inhibition

The following diagram illustrates the inhibitory effect of this compound on the DNA supercoiling cycle.

Quantitative Data

The inhibitory activity of this compound has been quantified through various biochemical and microbiological assays. The following tables summarize the key findings.

Table 1: Inhibition of DNA Gyrase Activity

| Target Enzyme | Assay Type | IC50 (µM) |

| E. coli DNA Gyrase | Supercoiling | 5.41 - 15.64 |

| E. coli DNA Gyrase | ATPase | 4.41 - 5.61 |

| M. tuberculosis DNA Gyrase | Supercoiling | 3.29 - 10.49 |

| M. tuberculosis DNA Gyrase | ATPase | 3.29 - 10.49 |

Table 2: Antibacterial and Anti-tubercular Activity

| Bacterial Strain | MIC (µg/mL) |

| Haemophilus influenzae | 1.95 |

| Mycoplasma pneumoniae | 1.95 |

| Bordetella pertussis | 1.95 |

| Mycobacterium tuberculosis H37Rv (sensitive) | 0.12 |

| Mycobacterium tuberculosis (isoniazid-resistant) | 0.98 |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA in the presence and absence of the inhibitor.

Experimental Workflow:

Methodology:

-

Reaction Mixture Preparation: A reaction mixture containing relaxed pBR322 plasmid DNA, assay buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.75 mM ATP, 5 mM spermidine, 0.1 mg/mL BSA, 6.5% glycerol), and varying concentrations of this compound is prepared.

-

Enzyme Addition: The reaction is initiated by the addition of E. coli or M. tuberculosis DNA gyrase.

-

Incubation: The reaction mixtures are incubated at 37°C for 1 hour.

-

Reaction Termination: The reaction is stopped by the addition of a solution containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: The reaction products are separated by electrophoresis on a 1% agarose gel.

-

Visualization and Analysis: The gel is stained with ethidium bromide and visualized under UV light. The inhibition of supercoiling is determined by the reduction in the amount of supercoiled DNA compared to the control without the inhibitor.

DNA Gyrase ATPase Assay

This assay measures the ATP hydrolysis activity of the DNA gyrase B subunit in the presence of the inhibitor.

Experimental Workflow:

Methodology:

-

Reaction Setup: In a 96-well plate, DNA gyrase is pre-incubated with varying concentrations of this compound in an assay buffer (50 mM HEPES pH 7.5, 100 mM KCl, 8 mM MgCl₂, 2 mM DTT, 0.1 mg/mL BSA).

-

Reaction Initiation: The reaction is started by the addition of ATP.

-

Incubation: The plate is incubated at 37°C for a defined period.

-

Phosphate Detection: The amount of inorganic phosphate released from ATP hydrolysis is measured using a colorimetric method, such as the Malachite Green Phosphate Assay Kit.

-

Absorbance Measurement: The absorbance is read at 620 nm using a microplate reader.

-

Data Analysis: The percentage of ATPase inhibition is calculated by comparing the absorbance of the wells containing the inhibitor to the control wells without the inhibitor.

Molecular Docking Analysis

Molecular docking studies were performed to predict the binding mode of this compound within the ATP-binding site of the E. coli and M. tuberculosis DNA gyrase B subunits. The results indicated that the compound fits snugly into the active site, forming key interactions with conserved amino acid residues. These interactions stabilize the inhibitor-enzyme complex and prevent the binding of ATP.

Logical Relationship of Molecular Docking Analysis:

Conclusion

This compound is a potent inhibitor of bacterial DNA gyrase with significant antibacterial and anti-tubercular activities. Its mechanism of action involves the competitive inhibition of the ATPase activity of the GyrB subunit, which has been confirmed through biochemical assays and supported by molecular docking studies. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working on novel antibacterial agents targeting DNA gyrase. Further investigation into the pharmacokinetic and pharmacodynamic properties of this compound is warranted to assess its potential as a clinical candidate.

DNA Gyrase-IN-3: A Technical Guide to its Function and Mechanism of Action

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

DNA Gyrase-IN-3, also identified as Compound 28 in seminal research, is a potent inhibitor of bacterial DNA gyrase, a critical enzyme for bacterial survival. This document provides a comprehensive technical overview of this compound, detailing its function, mechanism of action, and the experimental basis for these findings. It is intended to serve as a resource for researchers in antibacterial drug discovery and development.

Introduction

The rise of antibiotic-resistant bacteria necessitates the discovery and development of novel antibacterial agents with unique mechanisms of action. DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and transcription, represents a well-validated target for such agents. This compound has emerged as a promising inhibitor of this enzyme, exhibiting significant antibacterial and anti-tubercular properties. This guide synthesizes the available data on its inhibitory activities and provides a detailed look at the experimental protocols used to characterize its function.

Mechanism of Action

This compound functions as a specific inhibitor of the B subunit of bacterial DNA gyrase (GyrB).[1][2][3][4][5] The GyrB subunit is responsible for the ATPase activity of the enzyme, which powers the negative supercoiling of DNA. By targeting and inhibiting this ATPase function, this compound effectively halts the catalytic cycle of DNA gyrase. This leads to a cessation of DNA replication and transcription, ultimately resulting in bacterial cell death. Molecular docking studies have further elucidated the binding of this compound to the ATPase binding site of GyrB, providing a structural basis for its inhibitory action.

Quantitative Data

The inhibitory activity of this compound has been quantified through various in vitro assays. The following tables summarize the key findings for this compound, referred to as Compound 28 in the primary literature.

Table 1: DNA Gyrase Inhibitory Activity

| Target Enzyme | Assay Type | IC50 (µM) | Reference |

| E. coli DNA Gyrase | Supercoiling | 5.41-15.64 | [1][2][4][5] |

| E. coli DNA Gyrase | ATPase Activity | 5.41-15.64 | [1] |

Note: The IC50 range represents the values for a series of active compounds, including Compound 28.

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

| Bacterial Strain | MIC (µg/mL) | Reference Drug (Ciprofloxacin) MIC (µg/mL) | Reference |

| H. influenzae | 1.95 | 7.81 | [1] |

| M. pneumoniae | 1.95 | 3.9 | [1] |

| B. pertussis | 1.95 | 1.95 | [1] |

| M. tuberculosis (sensitive) | >100 | 0.12 (Isoniazid) | [1] |

| M. tuberculosis (resistant) | >100 | >100 (Isoniazid) | [1] |

Table 3: Cytotoxicity Data

| Cell Line | Assay Type | IC50 (µM) | Reference |

| Normal Human Lung Cells (WI-38) | Cytotoxicity | 117 | [1] |

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the function of this compound.

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA. The inhibition of this activity is a direct measure of the compound's effect on the enzyme.

Protocol:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing relaxed pBR322 plasmid DNA, E. coli DNA gyrase, and assay buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, spermidine, and ATP).

-

Compound Incubation: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.

-

Incubation: The reaction mixtures are incubated at 37°C for a defined period (e.g., 1 hour) to allow the supercoiling reaction to proceed.

-

Reaction Termination: The reaction is stopped by the addition of a stop solution containing a detergent (e.g., SDS) and a loading dye.

-

Agarose Gel Electrophoresis: The reaction products are analyzed by agarose gel electrophoresis. Supercoiled and relaxed DNA forms migrate at different rates, allowing for their separation.

-

Visualization and Quantification: The gel is stained with a DNA-intercalating dye (e.g., ethidium bromide) and visualized under UV light. The intensity of the supercoiled DNA band is quantified to determine the percentage of inhibition at each compound concentration, from which the IC50 value is calculated.

DNA Gyrase ATPase Assay

This assay measures the ATP hydrolysis activity of the GyrB subunit, which is essential for the supercoiling reaction.

Protocol:

-

Reaction Setup: The assay is typically performed in a microplate format. Each well contains E. coli DNA gyrase, linearized plasmid DNA (which stimulates ATPase activity), and the assay buffer.

-

Compound Addition: this compound is added to the wells at a range of concentrations.

-

Reaction Initiation: The reaction is initiated by the addition of ATP.

-

Detection of ATP Hydrolysis: The amount of ADP produced is measured. This can be done using a coupled-enzyme system where the regeneration of ATP from ADP is linked to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm. Alternatively, a colorimetric method measuring the release of inorganic phosphate can be used.

-

Data Analysis: The rate of ATP hydrolysis is calculated for each inhibitor concentration. The percentage of inhibition is then determined relative to a no-inhibitor control, and the IC50 value is calculated.

References

- 1. researchgate.net [researchgate.net]

- 2. Ligand-Based Virtual Screening for Discovery of Indole Derivatives as Potent DNA Gyrase ATPase Inhibitors Active against Mycobacterium tuberculosis and Hit Validation by Biological Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

"DNA Gyrase-IN-3" as a bacterial DNA gyrase B inhibitor

Introduction

Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme that modulates DNA topology by introducing negative supercoils into the bacterial chromosome.[1][2][3] This process is crucial for DNA replication, transcription, and repair.[3] The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits (A2B2).[2][3][4] The GyrA subunit is responsible for DNA cleavage and re-ligation, while the GyrB subunit possesses ATPase activity, providing the energy required for the supercoiling reaction.[1][2][3] The distinct nature of bacterial DNA gyrase compared to its eukaryotic counterparts makes it an attractive and validated target for the development of novel antibacterial agents.[1][4] This guide focuses on inhibitors targeting the GyrB subunit, a strategy that can be effective against drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[5]

Mechanism of Action of DNA Gyrase B Inhibitors

Inhibitors of the DNA gyrase B subunit typically function by competitively binding to the ATP-binding site located within this subunit.[1] This binding event prevents ATP hydrolysis, a critical step in the enzyme's catalytic cycle.[1][6] Without the energy derived from ATP, the gyrase cannot introduce negative supercoils into the DNA.[1][6] This leads to an accumulation of positive supercoils ahead of the replication fork, stalling DNA replication and transcription, which ultimately results in bacterial cell death.[1][7] Aminocoumarins, such as novobiocin, are a well-known class of antibiotics that operate through this mechanism.[1][7]

The following diagram illustrates the catalytic cycle of DNA gyrase and the point of inhibition by a GyrB inhibitor.

Quantitative Data on DNA Gyrase Inhibitors

While "this compound" does not correspond to a publicly documented specific inhibitor, the following table summarizes the 50% inhibitory concentrations (IC50) for several known DNA gyrase inhibitors against enzymes from various bacterial species. This data is crucial for comparing the potency of different compounds.

| Compound | Target Enzyme | IC50 | Reference |

| Novobiocin | E. coli DNA Gyrase | 26 nM | [4][8] |

| Sitafloxacin | E. faecalis DNA Gyrase | 1.38 µg/ml | [9] |

| Levofloxacin | E. faecalis DNA Gyrase | 28.1 µg/ml | [9] |

| Ciprofloxacin | E. faecalis DNA Gyrase | 27.8 µg/ml | [9] |

| Gatifloxacin | E. faecalis DNA Gyrase | 5.60 µg/ml | [9] |

| Digallic Acid | E. coli DNA Gyrase | Potent Inhibitor | [10] |

| Dodecyl Gallate | E. coli DNA Gyrase | Potent Inhibitor | [10] |

| NSC 20116 | DNA Gyrase | 338 µM | [11] |

| NSC 7784 | DNA Gyrase | 814 µM | [11] |

Experimental Protocols

The characterization of DNA gyrase B inhibitors involves several key in vitro assays. The following are detailed methodologies for two common experiments.

1. DNA Supercoiling Assay

This assay assesses the ability of an inhibitor to prevent the supercoiling of relaxed plasmid DNA by DNA gyrase.

-

Materials:

-

Relaxed plasmid DNA (e.g., pBR322 or pAB1)

-

Purified DNA gyrase (GyrA and GyrB subunits)

-

5x Gyrase Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 6.5% glycerol, 0.1 mg/mL BSA)[10][12]

-

Test inhibitor compound at various concentrations

-

Stop Solution (e.g., 2% SDS, 200 mM EDTA, loading dye)[10]

-

Agarose gel (1%) and electrophoresis apparatus

-

DNA staining agent (e.g., ethidium bromide) and visualization system

-

-

Protocol:

-

Prepare reaction mixtures in microcentrifuge tubes. For each reaction, combine the 5x gyrase assay buffer, relaxed plasmid DNA (e.g., 400 ng), and the test inhibitor at the desired concentration.[10]

-

Add purified DNA gyrase (e.g., 8.9 nM) to initiate the reaction.[10] Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Terminate the reactions by adding the stop solution.[10]

-

Load the samples onto a 1% agarose gel and perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).

-

Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

-

Inhibition is determined by the reduction in the amount of supercoiled DNA compared to the positive control. The IC50 value is the concentration of the inhibitor that reduces the supercoiling activity by 50%.

-

2. ATPase Activity Assay

This assay measures the effect of an inhibitor on the ATP hydrolysis activity of the GyrB subunit.

-

Materials:

-

Purified DNA gyrase

-

Linear or relaxed plasmid DNA

-

ATP

-

Assay buffer (similar to the supercoiling assay buffer but may be optimized for ATPase activity)

-

A system to detect ATP hydrolysis (e.g., a malachite green-based phosphate detection kit or a coupled-enzyme assay that links ADP production to a change in fluorescence or absorbance)

-

Test inhibitor compound at various concentrations

-

-

Protocol:

-

Set up reaction mixtures containing the assay buffer, DNA, and the test inhibitor at various concentrations in a microplate format.

-

Add DNA gyrase to each well.

-

Initiate the reaction by adding ATP.

-

Incubate at the optimal temperature (e.g., 37°C) for a set period.

-

Stop the reaction and measure the amount of ADP produced or remaining ATP using the chosen detection method.

-

Inhibition is quantified by the decrease in ATP hydrolysis in the presence of the inhibitor compared to a control without the inhibitor. The IC50 value is the inhibitor concentration that reduces ATPase activity by 50%.

-

The following diagram outlines the general workflow for a DNA gyrase inhibition assay.

The inhibition of the bacterial DNA gyrase B subunit represents a promising strategy for the development of new antibiotics, particularly in the face of growing resistance to existing drug classes. Understanding the mechanism of action and having robust experimental protocols for the characterization of novel inhibitors are essential for advancing research in this area. While a specific compound named "this compound" is not readily identified in the scientific literature, the principles and methodologies outlined in this guide provide a comprehensive framework for the evaluation of any potential DNA gyrase B inhibitor.

References

- 1. DNA gyrase - Wikipedia [en.wikipedia.org]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. DNA Gyrase: Structure, Function, and Its Role in Research and Industry - Amerigo Scientific [amerigoscientific.com]

- 4. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. microbenotes.com [microbenotes.com]

- 7. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. topogen.com [topogen.com]

- 13. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Path to Novel DNA Gyrase Inhibitors: A Technical Guide

Introduction

DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process critical for DNA replication and transcription.[1][2] Its absence in eukaryotes makes it a prime target for the development of novel antibacterial agents.[3][4] This technical guide provides an in-depth overview of the discovery and characterization of potent DNA gyrase inhibitors, using a representative molecule, herein referred to as "Compound 154," as a case study. While a specific search for "DNA Gyrase-IN-3" did not yield a publicly documented molecule, the methodologies and data presented for Compound 154 serve as a comprehensive blueprint for researchers, scientists, and drug development professionals in the field.

The Target: DNA Gyrase Structure and Function

DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A2B2 complex).[5][6] The GyrA subunit is responsible for the DNA cutting and rejoining activity, while the GyrB subunit harbors the ATPase activity that powers the enzyme's function.[6] The enzyme's mechanism involves the capture of a DNA segment (the T-segment), wrapping another segment (the G-segment) around it, creating a double-strand break in the G-segment, passing the T-segment through the break, and finally resealing the G-segment.[1][7] This intricate process, fueled by ATP hydrolysis, results in the introduction of negative supercoils into the DNA.[1][8]

Discovery of Novel Inhibitors: A High-Throughput Screening Approach

The identification of novel DNA gyrase inhibitors often begins with high-throughput screening (HTS) of large compound libraries.[9][10] A fluorescence-based HTS assay, such as the supercoiling-dependent fluorescence quenching (SDFQ) method, offers a robust platform for such large-scale screening efforts.[9][10]

Experimental Workflow: High-Throughput Screening for DNA Gyrase Inhibitors

Caption: A typical workflow for the discovery of novel DNA gyrase inhibitors.

Quantitative Analysis of Inhibitor Potency

The potency of a DNA gyrase inhibitor is quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The table below summarizes the inhibitory activity of "Compound 154" and a known inhibitor, novobiocin, against E. coli DNA gyrase.[9]

| Compound | Target Enzyme | IC50 (µM) |

| Compound 154 | E. coli DNA Gyrase | 3.1 ± 0.7 |

| Novobiocin | E. coli DNA Gyrase | 0.026 |

Experimental Protocols

Detailed experimental protocols are crucial for the validation and further development of identified inhibitors.

DNA Gyrase Supercoiling Inhibition Assay (Fluorescence-Based)

This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pAB1), E. coli DNA gyrase, and the assay buffer.

-

Compound Addition: Add the test compound at various concentrations to the reaction mixture. A known inhibitor like novobiocin is used as a positive control.[9]

-

Incubation: Incubate the reaction at 37°C for a specified time, for instance, 120 minutes.[9][10]

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 484 nm and an emission wavelength of 520 nm.[9][10] The degree of supercoiling is inversely proportional to the fluorescence signal.

-

IC50 Determination: Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

Agarose Gel-Based Gyrase Inhibition Assay

This assay provides a visual confirmation of DNA gyrase inhibition.

-

Reaction Setup: Set up the DNA gyrase reaction as described above with varying concentrations of the test compound.

-

Electrophoresis: After incubation, stop the reaction and run the samples on an agarose gel.

-

Visualization: Stain the gel with a DNA-binding dye (e.g., SYBR Gold) and visualize the DNA bands under UV light. Supercoiled and relaxed DNA will migrate at different rates, allowing for the assessment of inhibition.[9]

Gyrase-Mediated DNA Cleavage Assay

This assay determines if an inhibitor acts as a "poison" by stabilizing the gyrase-DNA cleavage complex.

-

Reaction: Incubate supercoiled plasmid DNA (e.g., pBR322) with DNA gyrase in the presence of the test compound.[9]

-

Denaturation: Add a denaturing agent (e.g., SDS) and proteinase K to digest the enzyme.

-

Analysis: Analyze the DNA by agarose gel electrophoresis. An increase in the amount of linear DNA indicates that the compound stabilizes the cleavage complex.[9]

Mechanism of Action: The DNA Gyrase Catalytic Cycle

Understanding the mechanism of action of DNA gyrase is fundamental to designing effective inhibitors. The following diagram illustrates the key steps in the enzyme's catalytic cycle.

Caption: The catalytic cycle of DNA gyrase and points of inhibitor intervention.

Conclusion

The discovery and development of novel DNA gyrase inhibitors remain a critical area of research in the fight against antibiotic resistance. The methodologies outlined in this guide, from high-throughput screening to detailed mechanistic studies, provide a robust framework for identifying and characterizing new chemical entities with the potential to become next-generation antibacterial drugs. The case of "Compound 154" demonstrates the successful application of these techniques in uncovering promising lead compounds for further optimization.

References

- 1. DNA gyrase - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. Discovery of Novel Inhibitors of Bacterial DNA Gyrase Using a QSAR-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. microbenotes.com [microbenotes.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. DNA Gyrase: Structure, Function, and Its Role in Research and Industry - Amerigo Scientific [amerigoscientific.com]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Anti-Tubercular Properties of DNA Gyrase-IN-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anti-tubercular properties of the novel bacterial DNA gyrase inhibitor, DNA Gyrase-IN-3. This document details its mechanism of action, quantitative efficacy, and the experimental protocols utilized for its evaluation.

Core Compound Summary: this compound (Compound 28)

This compound, also identified as Compound 28 in associated literature, is a novel synthetic molecule belonging to the benzosuberone-thiazole class of compounds. It has been investigated for its potential as an anti-tubercular and broad-spectrum antibacterial agent. The primary molecular target of this compound is the B subunit of bacterial DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. By inhibiting the ATPase activity of the GyrB subunit, this compound effectively disrupts these critical cellular processes, leading to bacterial cell death.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory and cytotoxic activities of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterium tuberculosis and Other Bacteria

| Organism | Strain | MIC (µg/mL) | Comparator Drug | Comparator MIC (µg/mL) |

| Mycobacterium tuberculosis | Sensitive Strain | 0.12 - 1.95 | Isoniazid | 0.12 |

| Mycobacterium tuberculosis | Resistant Strain | 0.98 - 1.95 | Isoniazid | > 16 |

| Haemophilus influenzae | ATCC 49247 | 1.95 | Ciprofloxacin | 3.9 |

| Mycoplasma pneumoniae | ATCC 29342 | 1.95 | Ciprofloxacin | 3.9 |

| Bordetella pertussis | ATCC 9797 | 1.95 | Ciprofloxacin | 1.95 |

Table 2: In Vitro Inhibitory and Cytotoxic Activity of this compound

| Assay | Target/Cell Line | IC50 (µM) |

| E. coli DNA Gyrase B Inhibition | Enzyme | 5.41 - 15.64 |

| Cytotoxicity | WI-38 (Human Lung Fibroblasts) | 117 |

Mechanism of Action

DNA gyrase is a crucial bacterial enzyme that introduces negative supercoils into DNA, a process necessary to relieve torsional stress during DNA replication and transcription. This enzyme is a heterotetramer composed of two GyrA and two GyrB subunits. The GyrA subunit is responsible for the DNA cleavage and re-ligation activity, while the GyrB subunit harbors the ATPase domain that powers the enzyme's function through the hydrolysis of ATP.

This compound specifically targets the ATPase activity of the GyrB subunit. By binding to the ATP-binding pocket of GyrB, it competitively inhibits the hydrolysis of ATP. This prevents the conformational changes in the enzyme required for DNA strand passage and the introduction of negative supercoils. The ultimate consequence of this inhibition is the stalling of DNA replication and transcription, leading to bacteriostasis and eventual cell death. A key advantage of this mechanism is its distinction from that of fluoroquinolones, which target the GyrA subunit. This suggests that this compound may be effective against fluoroquinolone-resistant strains of M. tuberculosis.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis (Microplate Alamar Blue Assay - MABA)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Mycobacterium tuberculosis H37Rv (sensitive) and a resistant strain.

-

Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase).

-

Alamar Blue reagent.

-

96-well microplates.

-

This compound and comparator drugs (e.g., Isoniazid).

Procedure:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

-

Serial two-fold dilutions of the compound are prepared in Middlebrook 7H9 broth in a 96-well plate. The final concentrations typically range from 0.06 to 64 µg/mL.

-

A standardized inoculum of M. tuberculosis is prepared and added to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Control wells containing no drug (growth control) and no bacteria (sterility control) are included.

-

The microplate is incubated at 37°C for 5-7 days.

-

After incubation, 20 µL of Alamar Blue reagent and 12.5 µL of 20% sterile Tween 80 are added to each well.

-

The plate is re-incubated for 24 hours.

-

A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA in the presence and absence of an inhibitor.

Materials:

-

Purified E. coli or M. tuberculosis DNA gyrase.

-

Relaxed pBR322 plasmid DNA.

-

5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM spermidine).

-

10 mM ATP solution.

-

This compound.

-

Stop solution/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol).

-

Agarose gel (1%).

-

Ethidium bromide.

Procedure:

-

The reaction mixture is prepared in a final volume of 20-30 µL containing the assay buffer, relaxed pBR322 DNA (e.g., 0.5 µg), and varying concentrations of this compound.

-

The reaction is initiated by the addition of DNA gyrase (e.g., 1 unit).

-

The mixture is incubated at 37°C for 30-60 minutes.

-

The reaction is terminated by adding the stop solution/loading dye.

-

The samples are loaded onto a 1% agarose gel containing ethidium bromide.

-

Electrophoresis is performed to separate the supercoiled and relaxed forms of the plasmid DNA.

-

The gel is visualized under UV light. Inhibition of supercoiling is observed as a decrease in the intensity of the supercoiled DNA band and an increase in the relaxed DNA band with increasing concentrations of the inhibitor. The IC50 value is the concentration of the inhibitor that reduces the supercoiling activity by 50%.

DNA Gyrase ATPase Activity Assay

This assay quantifies the ATP hydrolysis activity of the DNA gyrase B subunit.

Materials:

-

Purified DNA gyrase.

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2, 2 mM DTT).

-

ATP.

-

This compound.

-

A system to detect ATP hydrolysis, such as a coupled-enzyme assay (pyruvate kinase/lactate dehydrogenase) that links ADP production to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.

Procedure:

-

The reaction is set up in a microplate well containing the assay buffer, DNA gyrase, and varying concentrations of this compound.

-

The reaction is initiated by the addition of ATP.

-

The rate of ATP hydrolysis is monitored over time by measuring the change in a detectable signal (e.g., absorbance at 340 nm).

-

The IC50 value is determined as the concentration of this compound that reduces the ATPase activity by 50%.

Conclusion

This compound demonstrates promising anti-tubercular properties, acting through the inhibition of the essential DNA gyrase B subunit. Its activity against both sensitive and resistant strains of M. tuberculosis, coupled with a distinct mechanism of action from existing fluoroquinolone drugs, positions it as a valuable lead compound for the development of new anti-tubercular therapies. The provided data and protocols offer a solid foundation for further research and development in this area.

In-Depth Technical Guide: Antibacterial Spectrum of DNA Gyrase-IN-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial properties of DNA Gyrase-IN-3, a novel inhibitor of bacterial DNA gyrase B. This document details its antibacterial spectrum, the experimental protocols used for its evaluation, and its mechanism of action.

Core Compound Profile

Compound Name: this compound (also known as Compound 28) Target: Bacterial DNA Gyrase Subunit B (GyrB) Mechanism of Action: Inhibition of ATPase activity Therapeutic Potential: Antitubercular and antibacterial agent

Antibacterial Spectrum

This compound has demonstrated significant inhibitory activity against a range of bacterial species, including clinically relevant pathogens. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound and its derivatives against various bacteria.

| Bacterial Strain | This compound (Compound 28) MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |

| Haemophilus influenzae | 1.95 | 7.81 |

| Mycoplasma pneumoniae | 1.95 | 3.9 |

| Bordetella pertussis | 1.95 | 1.95 |

Data extracted from a study on benzosuberone-thiazole derivatives, where this compound (Compound 28) was a key compound[1].

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Minimum Inhibitory Concentration (MIC) Determination

The antibacterial activity of this compound was quantified by determining its Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Protocol:

-

Preparation of Bacterial Inoculum: Bacterial strains were cultured in appropriate broth media to reach the exponential growth phase. The culture was then diluted to a standardized concentration, typically 1 x 10^5 to 1 x 10^6 colony-forming units (CFU)/mL.

-

Preparation of Compound Dilutions: A serial two-fold dilution of this compound was prepared in a 96-well microtiter plate using Mueller-Hinton broth or another suitable growth medium.

-

Inoculation: Each well containing the diluted compound was inoculated with the standardized bacterial suspension.

-

Incubation: The microtiter plates were incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

DNA Gyrase Supercoiling Assay

This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.

Protocol:

-

Reaction Mixture Preparation: A reaction mixture was prepared containing relaxed pBR322 plasmid DNA, E. coli DNA gyrase enzyme, and the necessary buffer components (e.g., Tris-HCl, KCl, MgCl2, DTT, and spermidine).

-

Compound Addition: Varying concentrations of this compound were added to the reaction mixtures.

-

Initiation of Reaction: The reaction was initiated by the addition of ATP.

-

Incubation: The mixture was incubated at 37°C for a specified time, typically 1 hour.

-

Termination of Reaction: The reaction was stopped by the addition of a stop solution (e.g., STEB buffer and proteinase K).

-

Agarose Gel Electrophoresis: The DNA samples were analyzed by electrophoresis on a 1% agarose gel.

-

Visualization and Analysis: The gel was stained with ethidium bromide and visualized under UV light. The inhibition of supercoiling was determined by the decrease in the amount of supercoiled DNA compared to the control. The IC50 value, the concentration of the inhibitor required to reduce the supercoiling activity by 50%, for this compound against E. coli DNA gyrase was determined to be in the range of 5.41-15.64 µM.

DNA Gyrase ATPase Activity Assay

This assay assesses the effect of the compound on the ATPase activity of the DNA gyrase B subunit.

Protocol:

-

Reaction Setup: The assay was performed in a 96-well plate. Each well contained E. coli DNA gyrase B subunit, the appropriate buffer, and varying concentrations of this compound.

-

Initiation of Reaction: The reaction was started by the addition of ATP.

-

Incubation: The plate was incubated at room temperature for a set period.

-

Measurement of ATP Hydrolysis: The amount of ADP produced, which is indicative of ATP hydrolysis, was measured using a commercially available ADP-Glo™ Kinase Assay kit.

-

Data Analysis: The luminescence signal, proportional to the amount of ADP produced, was measured using a plate reader. The data was then analyzed to determine the inhibitory effect of this compound on the ATPase activity.

Mechanism of Action and Signaling Pathway

This compound targets the ATPase activity of the DNA gyrase B subunit. DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and transcription. It introduces negative supercoils into the DNA, a process that requires the hydrolysis of ATP. By inhibiting the ATPase function of the GyrB subunit, this compound prevents this crucial step, leading to the disruption of DNA replication and ultimately bacterial cell death.

Caption: Inhibition of DNA Gyrase by this compound.

The experimental workflow for evaluating the antibacterial activity of this compound is a multi-step process that begins with the identification of the compound's activity against whole bacterial cells and progresses to more specific enzymatic assays.

Caption: Experimental workflow for antibacterial evaluation.

References

Structure-Activity Relationship of Benzosuberone-Thiazole Moieties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of hybrid molecules containing benzosuberone and thiazole moieties. Benzosuberone, a tricyclic ketone, and thiazole, a five-membered heterocyclic ring, have independently shown a wide range of pharmacological activities. Their combination into single molecular entities has yielded promising candidates in various therapeutic areas, particularly in oncology and infectious diseases. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes essential chemical and biological pathways to facilitate further research and development in this area.

Core Pharmacological Activities

Benzosuberone-thiazole derivatives have demonstrated significant potential as:

-

Anticancer Agents: Exhibiting cytotoxicity against a range of human cancer cell lines.

-

Antibacterial and Antitubercular Agents: Showing potent activity against various bacterial strains, including resistant forms of Mycobacterium tuberculosis.

The versatility of the thiazole ring and the unique conformational properties of the seven-membered ring in benzosuberone provide a rich scaffold for chemical modification and optimization of biological activity.[1][2]

Structure-Activity Relationship Insights

Anticancer Activity

The anticancer activity of benzosuberone-thiazole derivatives is significantly influenced by the nature and position of substituents on both the benzosuberone and thiazole rings.

A key synthetic route involves the Knoevenagel condensation of benzosuberone derivatives with 2,4-thiazolidinedione moieties.[3][4] The resulting compounds have been evaluated for their in vitro cytotoxicity against various human cancer cell lines.

Key SAR Observations for Anticancer Activity:

-

Substitution on the Benzosuberone Ring: The presence and position of substituents on the aromatic part of the benzosuberone nucleus can modulate cytotoxic activity. For instance, alkyl and methoxy substitutions have been found to be more active than halo-substituted derivatives in some series.[4]

-

Substitution on the Thiazole/Thiazolidinone Moiety: Modifications on the thiazole or the linked thiazolidinone ring are critical for potency.

Antibacterial and Antitubercular Activity

Molecular hybridization of benzosuberone and thiazole has yielded potent antibacterial and antitubercular agents. A notable mechanism of action for these compounds is the inhibition of DNA gyrase, an essential bacterial enzyme.[5]

Key SAR Observations for Antibacterial/Antitubercular Activity:

-

Dithiazole Derivatives: Benzosuberone-dithiazole derivatives have emerged as particularly promising candidates.

-

Safety Profile: Importantly, active dithiazole derivatives have shown a high safety profile, with high IC50 values against normal human lung cells (WI-38).[5]

Quantitative Data Summary

The following tables summarize the reported in vitro biological activities of key benzosuberone-thiazole derivatives.

Table 1: Anticancer Activity of Benzosuberone-Thiazolidinone Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 6a | HeLa | 2.98 - 13.34 | [3] |

| A549 | 2.98 - 13.34 | [3] | |

| MCF-7 | 2.98 - 13.34 | [3] | |

| MDA-MB-231 | 2.98 - 13.34 | [3] | |

| 6g | MCF-7 | 1.91 | [3][4] |

Table 2: Antibacterial and Antitubercular Activity of Benzosuberone-Thiazole Derivatives

| Compound | Bacterial Strain | MIC (µg/ml) | Reference |

| 22a | H. influenzae | 1.95 | [5] |

| M. pneumoniae | 1.95 | [5] | |

| B. pertussis | 1.95 | [5] | |

| M. tuberculosis (sensitive) | 0.12 | [5] | |

| M. tuberculosis (resistant) | 0.98 | [5] | |

| 27 | M. tuberculosis (sensitive) | 0.24 | [5] |

| M. tuberculosis (resistant) | 1.95 | [5] | |

| 28 | H. influenzae | 1.95 | [5] |

| M. pneumoniae | 1.95 | [5] | |

| B. pertussis | 1.95 | [5] |

Table 3: DNA Gyrase Inhibitory Activity

| Compound | IC50 (µM) | Reference |

| 22a | 3.29 - 15.64 | [5] |

| 27 | 3.29 - 15.64 | [5] |

| 28 | 3.29 - 15.64 | [5] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and extension of SAR studies. Below are outlines of key experimental protocols employed in the evaluation of benzosuberone-thiazole derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Human cancer cell lines (e.g., A549, HeLa, MCF-7, MDA-MB-231) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

-

MTT Addition: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals formed by viable cells.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

-

Bacterial Inoculum Preparation: A standardized suspension of the target bacterium is prepared.

-

Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plates are incubated under appropriate conditions for the specific bacterium (e.g., 37°C for 24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

DNA Gyrase Supercoiling Assay

This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.

-

Reaction Mixture: The reaction mixture typically contains relaxed plasmid DNA, DNA gyrase enzyme, ATP, and the test compound at various concentrations.

-

Incubation: The mixture is incubated to allow the supercoiling reaction to proceed.

-

Reaction Termination: The reaction is stopped, for example, by adding a dye-containing loading buffer.

-

Agarose Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis.

-

Visualization and Analysis: The gel is stained with an intercalating agent (e.g., ethidium bromide) and visualized under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the control. The IC50 value is determined from these results.[5]

Visualizations

Synthesis of Benzosuberone-Thiazolidinone Derivatives

Caption: Synthetic pathway for benzosuberone-thiazolidinone hybrids.

DNA Gyrase Inhibition Workflow

Caption: Experimental workflow for the DNA gyrase supercoiling assay.

Logical Relationship of SAR for Antibacterial Activity

Caption: Key structure-activity relationships for antibacterial efficacy.

References

- 1. eurekaselect.com [eurekaselect.com]

- 2. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 3. Studies on the synthetic and structural aspects of benzosuberones bearing 2, 4-thiazolidenone moiety as potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Novel anti-tubercular and antibacterial based benzosuberone-thiazole moieties: Synthesis, molecular docking analysis, DNA gyrase supercoiling and ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Impact of DNA Gyrase-IN-3 on DNA Supercoiling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of DNA Gyrase-IN-3, a novel inhibitor of bacterial DNA gyrase. The document details its mechanism of action, quantitative inhibitory effects on DNA supercoiling, and the experimental protocols utilized for its characterization. This information is intended to support further research and drug development efforts targeting bacterial DNA gyrase.

Core Concepts: DNA Gyrase and Supercoiling

DNA gyrase is a type II topoisomerase essential for bacterial survival. It introduces negative supercoils into DNA, a process crucial for compacting the bacterial chromosome and for vital cellular processes such as DNA replication and transcription. The enzyme functions as a heterotetramer of two GyrA and two GyrB subunits. The GyrB subunit possesses ATPase activity, providing the energy for the strand-passage reaction that results in changes to DNA topology. Inhibition of DNA gyrase leads to the disruption of DNA replication and ultimately, bacterial cell death, making it a well-established target for antibacterial drugs.

This compound: A Novel Bacterial DNA Gyrase B Inhibitor

This compound, also identified as Compound 28, is a recently discovered inhibitor that specifically targets the GyrB subunit of bacterial DNA gyrase.[1][2][3][4][5][6][7][8] By inhibiting the ATPase activity of GyrB, this compound effectively blocks the energy-dependent supercoiling of DNA.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against E. coli DNA gyrase has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) values provide a measure of the compound's efficacy.

| Target Enzyme | Inhibitor | IC50 Range (µM) | Reference |

| E. coli DNA Gyrase | This compound (Compound 28) | 5.41 - 15.64 | [1][2][3][4][5][6][7][8] |

Mechanism of Action: Inhibition of ATPase Activity

The primary mechanism of action for this compound is the inhibition of the ATPase activity of the GyrB subunit. This prevents the conformational changes in the enzyme complex that are necessary for the strand-passage reaction and the introduction of negative supercoils.

Figure 1: Mechanism of this compound Inhibition.

Experimental Protocols

The following sections detail the methodologies used to characterize the inhibitory effect of this compound on DNA supercoiling.

DNA Gyrase Supercoiling Assay

This assay is fundamental to assessing the activity of DNA gyrase and the inhibitory effect of compounds like this compound.

Objective: To determine the concentration at which this compound inhibits 50% of the DNA supercoiling activity of E. coli DNA gyrase.

Materials:

-

Purified E. coli DNA gyrase (GyrA and GyrB subunits)

-

Relaxed circular plasmid DNA (e.g., pBR322)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)

-

ATP solution

-

Stop Solution (e.g., containing SDS and EDTA)

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide or SYBR Green)

-

Gel imaging system

Procedure:

-

Prepare reaction mixtures containing assay buffer, relaxed plasmid DNA, and varying concentrations of this compound. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Pre-incubate the reaction mixtures at the optimal temperature for the enzyme (e.g., 37°C) for a short period.

-

Initiate the reaction by adding a pre-determined amount of E. coli DNA gyrase and ATP.

-

Incubate the reactions at the optimal temperature for a fixed time (e.g., 60 minutes).

-

Terminate the reactions by adding the stop solution.

-

Analyze the reaction products by agarose gel electrophoresis. Relaxed and supercoiled DNA will migrate at different rates.

-

Stain the gel with a DNA staining agent and visualize the DNA bands using a gel imaging system.

-

Quantify the intensity of the supercoiled DNA band for each inhibitor concentration.

-

Calculate the percentage of inhibition relative to the positive control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Figure 2: DNA Gyrase Supercoiling Assay Workflow.

DNA Gyrase ATPase Assay

This assay directly measures the effect of an inhibitor on the ATP hydrolysis activity of the GyrB subunit.

Objective: To determine if this compound inhibits the ATPase activity of E. coli DNA gyrase.

Materials:

-

Purified E. coli DNA gyrase

-

This compound

-

Linear or relaxed circular DNA (as a cofactor)

-

Assay Buffer (specific for ATPase assays, often containing Tris-HCl, KCl, MgCl2, DTT)

-

ATP

-

A system to detect ATP hydrolysis (e.g., a coupled enzyme system that links ADP production to a change in absorbance or fluorescence, or use of radioactively labeled ATP). A common method is a coupled assay with pyruvate kinase and lactate dehydrogenase, where the oxidation of NADH is monitored at 340 nm.

Procedure:

-

Set up reaction wells in a microplate with assay buffer, DNA, and varying concentrations of this compound.

-

Add DNA gyrase to each well.

-

Initiate the reaction by adding ATP.

-

Monitor the rate of ATP hydrolysis continuously using a microplate reader at the appropriate wavelength (e.g., 340 nm for the NADH-coupled assay).

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Determine the percentage of inhibition of ATPase activity compared to a control without the inhibitor.

Figure 3: DNA Gyrase ATPase Assay Workflow.

Conclusion and Future Directions

This compound demonstrates clear inhibitory activity against E. coli DNA gyrase by targeting the ATPase function of the GyrB subunit. This leads to a dose-dependent reduction in DNA supercoiling. The provided IC50 values and experimental protocols offer a solid foundation for researchers in the field of antibacterial drug discovery.

Future research could focus on:

-

Elucidating the precise binding mode of this compound to the GyrB subunit through structural biology studies (e.g., X-ray crystallography or cryo-EM).

-

Evaluating the broader antibacterial spectrum of this compound against a panel of clinically relevant bacterial pathogens.

-

Investigating its efficacy in cell-based assays and in vivo infection models.

-

Conducting structure-activity relationship (SAR) studies to optimize the potency and pharmacokinetic properties of this inhibitor scaffold.

By building upon this foundational knowledge, the scientific community can further explore the potential of this compound and its analogs as novel therapeutic agents to combat bacterial infections.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Bacterial Inhibitor, Gene | MedChemExpress [medchemexpress.eu]

- 5. medchemexpress.com [medchemexpress.com]

- 6. targetmol.com [targetmol.com]

- 7. targetmol.cn [targetmol.cn]

- 8. medchemexpress.com [medchemexpress.com]

Inhibition of DNA gyrase ATPase activity by "DNA Gyrase-IN-3"

An In-depth Technical Guide on the Inhibition of DNA Gyrase ATPase Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process critical for DNA replication and transcription.[1] The energy for this function is derived from the hydrolysis of ATP, making the ATPase activity of the GyrB subunit a prime target for antibacterial agents.[1][2] Inhibition of this ATPase activity disrupts DNA topology, ultimately leading to bacterial cell death. This document provides a detailed technical overview of the inhibition of DNA gyrase ATPase activity, using well-characterized inhibitors such as Novobiocin, Gyramide A, and NSC 20116 as illustrative examples, in lieu of the non-publicly documented "DNA Gyrase-IN-3". We will delve into the quantitative inhibitory data, detailed experimental protocols for assessing ATPase activity, and visual representations of the mechanism of action and experimental workflows.

Quantitative Inhibitor Data

The efficacy of various compounds in inhibiting DNA gyrase ATPase activity has been quantified through parameters such as IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibition constant). Below is a summary of such data for our example inhibitors.

| Inhibitor | Target Enzyme | Assay Type | IC₅₀ / Kᵢ | Reference |

| Novobiocin | E. coli DNA Gyrase | ATPase Assay | IC₅₀: 6-160 nM | [3] |

| Novobiocin | E. coli DNA Gyrase | DNA Supercoiling Assay | IC₅₀: 0.48 ± 0.14 µM | [4][5] |

| Novobiocin | E. coli Topoisomerase IV | ATPase Assay | IC₅₀: 2.7 µM | [3] |

| Clorobiocin | E. coli GyrB | In vitro Inhibition | IC₅₀: 0.08 µM | [6] |

| Gyramide A | E. coli DNA Gyrase | ATPase Assay | Competitive Inhibitor | [7][8] |

| NSC 20116 | E. coli DNA Gyrase | ATPase Assay | Kᵢ: 149 µM | [9] |

| NSC 20116 | E. coli DNA Gyrase | DNA Supercoiling Assay | IC₅₀: 338 µM | |

| Digallic Acid | E. coli DNA Gyrase | ATPase Assay | Kᵢ: 347 nM |

Mechanism of Action: Competitive Inhibition of the GyrB ATPase Domain

The primary mechanism of action for many DNA gyrase ATPase inhibitors, including the aminocoumarin class (e.g., Novobiocin), is competitive inhibition.[10] These inhibitors bind to the ATP-binding site on the GyrB subunit, thereby preventing ATP from binding and subsequent hydrolysis.[2][11] This abrogation of the enzyme's energy source halts the supercoiling activity.[12]

Caption: Competitive inhibition of the DNA gyrase ATPase activity.

Experimental Protocols

Several methodologies are employed to measure the inhibition of DNA gyrase ATPase activity. Below are detailed protocols for two common assays.

DNA Gyrase ATPase Linked Assay

This assay provides a continuous spectrophotometric measurement of ATP hydrolysis by coupling the production of ADP to the oxidation of NADH.[12]

Materials:

-

E. coli DNA Gyrase

-

Linear pBR322 DNA

-

5X Gyrase Assay Buffer (250 mM Tris-HCl pH 7.5, 5 mM EDTA, 25 mM MgCl₂, 25 mM DTT, 50% w/v glycerol)[12]

-

ATP

-

Phosphoenolpyruvate (PEP)

-

Pyruvate kinase/lactate dehydrogenase (PK/LDH) enzyme mix

-

NADH

-

Inhibitor compound (e.g., Novobiocin)

-

96-well microplate

-

Plate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare an Assay Mix containing Assay Buffer, linear pBR322, PEP, PK/LDH, and NADH in appropriate proportions.

-

Dispense the Assay Mix into the wells of a 96-well plate.

-

Add the inhibitor compound at various concentrations to the test wells. Add solvent as a negative control.

-

Add the E. coli gyrase enzyme to the wells to start the reaction, except for the no-enzyme control.

-

Place the plate in a plate reader and monitor the decrease in absorbance at 340 nm over time at 25°C.[12] The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.

-

Calculate the rate of ATP hydrolysis and determine the inhibitory effect of the compound.

Caption: Workflow for the DNA gyrase ATPase linked assay.

Fluorescence-Based High-Throughput Screening (HTS) Assay

This method is suitable for screening large compound libraries and relies on the change in fluorescence of a DNA substrate upon supercoiling.

Materials:

-

E. coli DNA Gyrase

-

Relaxed plasmid DNA (e.g., pBR322)

-

Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM Spermidine, 6.5% w/v glycerol, 0.1 mg/ml albumin)

-

ATP

-

DNA intercalating dye (e.g., SYBR Gold)

-

Inhibitor compounds

-

384-well microplate

-

Fluorescence plate reader

Procedure:

-

Dispense the assay buffer containing relaxed plasmid DNA and ATP into the wells of a 384-well plate.

-

Add the inhibitor compounds at desired concentrations to the test wells.

-

Initiate the reaction by adding E. coli DNA gyrase.

-

Incubate the plate at 37°C for a defined period (e.g., 60-120 minutes).

-

Stop the reaction (e.g., by adding EDTA/SDS).

-

Add the DNA intercalating dye. The fluorescence intensity will be higher for supercoiled DNA compared to relaxed DNA.

-

Measure the fluorescence intensity using a plate reader.

-

Determine the percent inhibition based on the fluorescence signal relative to controls.

Caption: Workflow for a fluorescence-based HTS assay.

Conclusion

The ATPase activity of DNA gyrase is a well-validated and crucial target for the development of novel antibacterial agents. This guide has provided an overview of the inhibitory mechanisms, quantitative data for representative inhibitors, and detailed experimental protocols for assessing the inhibition of this critical enzymatic function. The methodologies and data presented herein serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the identification and characterization of new DNA gyrase ATPase inhibitors.

References

- 1. DNA gyrase - Wikipedia [en.wikipedia.org]

- 2. Discovery and development of ATPase inhibitors of DNA gyrase as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. journals.asm.org [journals.asm.org]

- 10. go.drugbank.com [go.drugbank.com]

- 11. researchgate.net [researchgate.net]

- 12. inspiralis.com [inspiralis.com]

"DNA Gyrase-IN-3" target specificity

An In-depth Technical Guide to the Target Specificity of DNA Gyrase-IN-3

For Researchers, Scientists, and Drug Development Professionals

Abstract

DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process critical for DNA replication and transcription. Its absence in eukaryotes makes it a prime target for the development of novel antibacterial agents. This document provides a detailed technical overview of the target specificity of a representative ATP-competitive inhibitor of DNA gyrase, referred to herein as "this compound." As a model compound, we will utilize data from well-characterized inhibitors like novobiocin that target the GyrB subunit's ATP-binding site. This guide will cover its inhibitory effects on DNA gyrase and other topoisomerases, its antibacterial activity, and the detailed experimental protocols for assessing these activities.

Introduction to DNA Gyrase and Its Inhibition

Bacterial DNA gyrase is a type II topoisomerase that modulates the topological state of DNA.[1][2] It is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A2B2).[3] The GyrA subunit is responsible for the DNA cleavage and re-ligation activity, while the GyrB subunit harbors the ATPase domain that powers the enzyme's supercoiling function.[3]

The catalytic cycle of DNA gyrase involves the binding of a segment of DNA (the G-segment), followed by the capture of another segment (the T-segment) upon ATP binding to the GyrB subunits. The G-segment is then cleaved, allowing the T-segment to pass through, after which the G-segment is resealed.[1][4] This process introduces two negative supercoils into the DNA.

Inhibitors of DNA gyrase can be broadly categorized into two classes: those that target the GyrA subunit and stabilize the DNA-cleavage complex (e.g., fluoroquinolones), and those that inhibit the ATPase activity of the GyrB subunit (e.g., aminocoumarins like novobiocin).[1] this compound is a representative of the latter class, acting as a competitive inhibitor of ATP binding.

Target Specificity Profile of this compound (Modeled on Novobiocin)

The target specificity of an antibacterial agent is crucial for its efficacy and safety. An ideal inhibitor would potently inhibit the bacterial target with minimal off-target effects on host enzymes. Here, we present the target specificity of our model compound, representing this compound, against its primary target, DNA gyrase, and a related bacterial topoisomerase, topoisomerase IV.

Quantitative Inhibitory Data

The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50) against purified enzymes and its minimum inhibitory concentration (MIC) against whole bacterial cells. The following tables summarize representative data for novobiocin.

| Enzyme Target | Organism | IC50 (µM) | Reference |

| DNA Gyrase | Escherichia coli | 0.08 - 0.5 | [5][6] |

| DNA Gyrase | Escherichia coli | 0.48 ± 0.14 | [7][8] |

| Topoisomerase IV | Escherichia coli | ~10 | [9] |

| Topoisomerase IV | Escherichia coli | ~40 µg/ml (~64 µM) | [10][11] |

Table 1: In Vitro Enzymatic Inhibition by a Representative GyrB Inhibitor (Novobiocin)

| Bacterial Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus (MRSA) | 0.25 (MIC90) | [12][13] |

| Escherichia coli (ΔtolC) | 0.05 | [14] |

Table 2: Antibacterial Activity of a Representative GyrB Inhibitor (Novobiocin)

Signaling Pathways and Mechanisms

DNA Gyrase Catalytic Cycle

The following diagram illustrates the key steps in the DNA gyrase-mediated supercoiling of DNA.

Mechanism of Action of this compound

This compound competitively inhibits the binding of ATP to the GyrB subunit, thereby preventing the conformational changes required for strand passage and supercoiling.

Experimental Protocols

Detailed and standardized protocols are essential for the accurate assessment of inhibitor activity. The following sections provide methodologies for key assays.

DNA Gyrase Supercoiling Assay

This assay measures the conversion of relaxed plasmid DNA to its supercoiled form by DNA gyrase.

-

Materials:

-

E. coli DNA Gyrase

-

Relaxed pBR322 DNA (substrate)

-

5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)

-

This compound (or other inhibitor) dissolved in DMSO

-

Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)[15]

-

Agarose

-

TAE or TBE buffer

-

Ethidium bromide or other DNA stain

-

-

Procedure:

-

Prepare a reaction mixture on ice containing 5X assay buffer, relaxed pBR322 DNA (e.g., 0.5 µg), and sterile water to a near-final volume.

-

Add varying concentrations of this compound (or DMSO for control) to the reaction tubes.

-

Initiate the reaction by adding a defined amount of DNA gyrase (e.g., 1 unit).

-

Incubate the reaction at 37°C for 30-60 minutes.[15]

-

Terminate the reaction by adding the stop buffer/loading dye.[15]

-

Analyze the products by electrophoresis on a 1% agarose gel.

-

Stain the gel with ethidium bromide and visualize under UV light. The supercoiled DNA will migrate faster than the relaxed DNA.

-

Quantify the band intensities to determine the IC50 value.

-

DNA Gyrase ATPase Assay

This assay measures the ATP hydrolysis activity of DNA gyrase, which is inhibited by compounds like this compound. A common method is a coupled-enzyme assay.

-

Materials:

-

E. coli DNA Gyrase

-

Linear pBR322 DNA (to stimulate ATPase activity)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 5 mM MgCl2, 5 mM DTT, 10% (w/v) glycerol)[16]

-

ATP

-

Phosphoenolpyruvate (PEP)

-

Pyruvate kinase (PK) and Lactate dehydrogenase (LDH)

-

NADH

-

This compound

-

-

Procedure:

-

In a 96-well plate, prepare a reaction mix containing assay buffer, linear DNA, PEP, PK/LDH, and NADH.[16]

-

Add this compound at various concentrations to the test wells. Add enzyme to positive control wells and buffer to negative control wells.

-

Initiate the reaction by adding ATP.

-

Immediately monitor the decrease in absorbance at 340 nm at 25°C or 37°C in a plate reader. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.

-

Calculate the rate of reaction and determine the IC50 value.

-

Topoisomerase IV Decatenation Assay

This assay assesses the selectivity of the inhibitor by testing its activity against a related bacterial type II topoisomerase.

-

Materials:

-

E. coli Topoisomerase IV

-

Kinetoplast DNA (kDNA) (catenated substrate)

-

5X Assay Buffer (e.g., 50 mM HEPES-KOH pH 7.9, 100 mM potassium glutamate, 6 mM magnesium acetate, 4 mM DTT, 2 mM spermidine, 1 mM ATP, 50 µg/mL albumin)[17]

-

This compound

-

Stop Buffer/Loading Dye

-

Agarose, TBE/TAE buffer, and DNA stain

-

-

Procedure:

-

Prepare a reaction mixture on ice with 5X assay buffer, kDNA (e.g., 200 ng), and water.[3]

-

Add varying concentrations of this compound.

-

Start the reaction by adding topoisomerase IV.

-

Incubate at 37°C for 30 minutes.[3]

-

Stop the reaction with stop buffer/loading dye.

-

Analyze the products on a 1% agarose gel. Decatenated minicircles will migrate into the gel, while the kDNA network remains in the well.[18]

-

Stain and visualize the gel to determine the IC50.

-

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is commonly used.

-

Materials:

-

Bacterial strain (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)[19]

-

96-well microtiter plate

-

This compound

-

-

Procedure:

-

Prepare a 2-fold serial dilution of this compound in MHB in a 96-well plate.[1]

-

Prepare a bacterial inoculum adjusted to a standard density (e.g., 5 x 10^5 CFU/mL).[20]

-

Inoculate each well (except for a sterility control) with the bacterial suspension.

-

Include a positive growth control well (no inhibitor).

-

Incubate the plate at 37°C for 18-24 hours.[21]

-

The MIC is the lowest concentration of the inhibitor in which no visible turbidity (bacterial growth) is observed.[2]

-

Experimental Workflow for Inhibitor Screening

The following diagram outlines a typical workflow for screening and characterizing novel DNA gyrase inhibitors.

Conclusion

This technical guide has provided a comprehensive overview of the target specificity of a model ATP-competitive DNA gyrase inhibitor, "this compound." By utilizing representative data from known GyrB inhibitors like novobiocin, we have detailed its potent and selective inhibition of bacterial DNA gyrase over topoisomerase IV. The provided experimental protocols offer a robust framework for researchers to characterize novel DNA gyrase inhibitors. The data and methodologies presented herein are foundational for the development of new antibacterial agents targeting this essential bacterial enzyme.

References

- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 2. 4.4. Minimum Inhibitory Concentration (MIC) Determination [bio-protocol.org]

- 3. inspiralis.com [inspiralis.com]

- 4. researchgate.net [researchgate.net]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. Antimicrobial and DNA Gyrase-Inhibitory Activities of Novel Clorobiocin Derivatives Produced by Mutasynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 9. Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Alteration of Escherichia coli Topoisomerase IV to Novobiocin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Alteration of Escherichia coli topoisomerase IV to novobiocin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Activity of novobiocin against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Novobiocin Susceptibility of MukBEF-Deficient Escherichia coli Is Combinatorial with Efflux and Resides in DNA Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. topogen.com [topogen.com]

- 16. inspiralis.com [inspiralis.com]

- 17. inspiralis.com [inspiralis.com]

- 18. inspiralis.com [inspiralis.com]

- 19. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 20. microbe-investigations.com [microbe-investigations.com]

- 21. Minimal Inhibitory Concentration (MIC) [protocols.io]

An In-depth Technical Guide to the Chemical Properties and Activity of Ciprofloxacin, a DNA Gyrase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and relevant experimental protocols for ciprofloxacin, a potent inhibitor of bacterial DNA gyrase. Ciprofloxacin is a widely used second-generation fluoroquinolone antibiotic with a broad spectrum of activity against various Gram-positive and Gram-negative bacteria.

Core Chemical Properties of Ciprofloxacin

Ciprofloxacin (IUPAC name: 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid) is a synthetic chemotherapeutic agent. Its fundamental chemical and physical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₁₈FN₃O₃ | [1] |

| Molecular Weight | 331.34 g/mol | [2] |

| Melting Point | 255-257 °C (decomposes) | [2] |

| Appearance | Faintly yellowish to light yellow crystalline powder | [1][2] |

| pKa₁ (Carboxylic Acid) | 6.09 | [2] |

| pKa₂ (Piperazine) | 8.74 | [2] |

| LogP (Octanol-Water Partition Coefficient) | 0.28 | [2] |

Solubility Profile

The solubility of ciprofloxacin is highly dependent on the pH of the solvent due to its amphoteric nature.

| Solvent | Solubility | Source(s) |

| Water (20 °C) | 30,000 mg/L | [2] |

| 0.1N Hydrochloric Acid | Soluble | [2] |

| Ethanol | Practically insoluble | [2] |

| DMSO | <1 mg/mL at 25 °C | [3] |

| Methanol | Soluble | [3] |

Stability and Storage

Ciprofloxacin exhibits varying stability under different environmental conditions.

| Condition | Stability | Source(s) |